Product packaging for 5-Methoxycarbonyl methyl uridine(Cat. No.:CAS No. 29428-50-0)

5-Methoxycarbonyl methyl uridine

Cat. No.: B127866
CAS No.: 29428-50-0
M. Wt: 316.26 g/mol
InChI Key: YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxycarbonylmethyluridine (mcm5U) is a chemically modified nucleoside that occurs naturally as a constituent of transfer RNA (tRNA), originally isolated from baker's yeast [1] . It is a derivative of 5-carboxymethyluridine and is characterized by a methoxycarbonylmethyl group attached to the 5-position of the uracil ring [3] . This modification is found at the wobble position (U34) in the anticodon loop of specific tRNAs [4] . The mcm5U modification, and its further modified forms, play a critical role in ensuring the efficiency and fidelity of messenger RNA (mRNA) decoding during protein synthesis [4] . The presence of mcm5U is crucial for proper gene expression, influencing cellular growth, metabolism, and the response to oxidative stress [4] . Lack of this modification can lead to increased protein aggregation [7] . The biogenesis of mcm5U involves a multi-step enzymatic pathway. A key enzyme in its formation is the ALKBH8-TRM112 complex in humans (and its homolog Trm9 in yeast), which catalyzes the methylation step to form mcm5U [5] [8] . Researchers utilize 5-Methoxycarbonylmethyluridine as a critical tool for probing RNA function and dynamics, studying RNA metabolism, and elucidating the complex roles of epitranscriptomic modifications in various biological processes and disease states [2] [1] . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O8 B127866 5-Methoxycarbonyl methyl uridine CAS No. 29428-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183642
Record name 5-Methoxycarbonylmethyluridine
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Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29428-50-0
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylmethyluridine
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Record name 5-Methoxycarbonylmethyluridine
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The Nucleosidic Landscape of Rna: Contextualizing 5 Methoxycarbonylmethyluridine

Historical Perspectives on Post-Transcriptional RNA Modifications

The journey to understanding the chemical diversity of RNA began in 1951 with the characterization of pseudouridine (B1679824) as the "fifth" ribonucleotide. nih.govnih.gov This discovery challenged the notion of RNA as a simple polymer of just four bases—adenosine, guanosine, cytosine, and uridine (B1682114)—and opened the door to the field of epitranscriptomics. researchgate.net Early research in the 1960s further expanded this new frontier, with scientists identifying a growing number of "minor" nucleosides in RNA, initially considered by some to be mere curiosities. nih.govnih.gov

The development of new technologies, particularly in the last two decades, has led to a renaissance in the study of RNA modifications. nih.gov What were once thought to be static decorations are now understood to be dynamic and crucial for a multitude of cellular processes. nih.gov These modifications, ranging from simple methylations to complex glycosylations and acylations, are found in all domains of life and across various RNA classes, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). nih.govnih.gov They play strategic roles in controlling the stability and quality of the transcriptome, protecting RNA from degradation, and enhancing the efficiency and specificity of molecular interactions. nih.gov

Significance of Wobble Uridine Modifications in Transfer RNA (tRNA)

The discovery of post-transcriptional modifications was particularly impactful in the context of transfer RNA (tRNA), the adaptor molecule that bridges the gap between the nucleotide sequence of mRNA and the amino acid sequence of proteins. researchgate.net In 1966, Francis Crick's "Wobble Hypothesis" proposed a mechanism to explain how a limited number of tRNAs could recognize all 61 sense codons. nih.gov The hypothesis suggested that while the first two positions of the codon pair with the anticodon in a standard Watson-Crick manner, the third position of the codon (the "wobble" position) could tolerate non-canonical base pairing with the first position of the anticodon (position 34). nih.govdiva-portal.orgfrontiersin.org

It soon became clear that post-transcriptional modifications at the wobble position (U34) were not just a minor detail but a fundamental aspect of this process. nih.gov These modifications are almost universally present in the U34 of tRNAs across all organisms, highlighting a strong evolutionary pressure to maintain them. nih.gov The "Modified Wobble Hypothesis," proposed in 1991, refined Crick's initial idea by stating that the specific chemical nature of the modification at U34 dictates the tRNA's decoding capabilities, either restricting or expanding its ability to recognize synonymous codons. nih.gov For instance, some modifications enable a single tRNA to read three or even four different codons. nih.gov These modifications pre-structure the anticodon loop, ensuring the correct geometry for codon binding and maintaining the reading frame during translation. nih.govnih.gov

The significance of wobble uridine modifications extends beyond decoding efficiency. They are involved in a wide range of cellular processes, including tRNA folding and stability, and are recognized by aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to its corresponding tRNA. diva-portal.orgnih.gov The absence or alteration of these modifications can lead to translational frameshifting, where the ribosome shifts its reading frame, resulting in the production of non-functional or even toxic proteins. nih.govoup.com

Overview of 5-Methoxycarbonylmethyluridine (mcm5U) as a Key Modified Nucleoside

Among the diverse array of wobble uridine modifications, 5-methoxycarbonylmethyluridine (mcm5U) is a prominent and extensively studied example. nih.govoup.comnih.govohiolink.edudiva-portal.org It belongs to a class of xm5U modifications found at position 34 of certain tRNAs in eukaryotes. diva-portal.org Specifically, in the yeast Saccharomyces cerevisiae, mcm5U is present in tRNA species responsible for carrying the amino acids Arginine and Glycine. researchgate.netoup.com

The biosynthesis of mcm5U is a complex, multi-step enzymatic process. diva-portal.orgnih.gov It begins with the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate, a reaction that requires the multi-subunit Elongator complex. nih.govtandfonline.com Subsequently, the Trm9 and Trm112 proteins act as a methyltransferase complex to convert cm5U into mcm5U, utilizing S-adenosyl methionine (SAM) as the methyl donor. tandfonline.comnih.gov In some instances, mcm5U can be further modified by hydroxylation to form 5-methoxycarbonylhydroxymethyluridine (mchm5U). researchgate.netnih.gov

Functionally, the mcm5 group plays a crucial role in promoting the accurate reading of G-ending codons. diva-portal.orgdiva-portal.org It enhances the binding affinity of the tRNA to its cognate codons on the mRNA within the ribosome, thereby increasing the efficiency and fidelity of protein translation. researchgate.net The absence of the mcm5 modification has been shown to reduce the efficiency of translation for certain mRNAs, leading to a variety of cellular defects, including issues with growth, transcription, and exocytosis. diva-portal.orgoup.com Furthermore, the mcm5U modification and its derivatives are implicated in the cellular stress response, regulating the translation of proteins involved in critical pathways like DNA repair and redox homeostasis. nih.gov The importance of this single modification is underscored by its association with human diseases, where defects in the enzymes responsible for its synthesis have been linked to neurological disorders. frontiersin.orgnih.gov

Table of Modified Nucleosides in Saccharomyces cerevisiae tRNA

Modified NucleosideAbbreviationLocation in tRNA
5-carbamoylmethyluridine (B1230082)ncm5UWobble position (34)
5-carbamoylmethyl-2′-O-methyluridinencm5UmWobble position (34)
5-methoxycarbonylmethyluridinemcm5UWobble position (34)
5-methoxycarbonylmethyl-2-thiouridine (B1256268)mcm5s2UWobble position (34)
5-methylaminomethyl-2-thiouridinemnm5s2UWobble position (34)
PseudouridineΨVarious positions
2-thiouridine (B16713)s2UWobble position (34)

Table of Proteins Involved in mcm5U Biosynthesis in Saccharomyces cerevisiae

Protein/ComplexFunction
Elongator complex (Elp1-Elp6)Catalyzes the formation of the cm5U intermediate. nih.govtandfonline.com
Trm9/Trm112Methyltransferase complex that converts cm5U to mcm5U. tandfonline.comnih.gov

Biosynthetic Pathways and Enzymatic Machinery for 5 Methoxycarbonylmethyluridine Formation

Precursor Modifications and Initial Enzymatic Steps

The journey to synthesizing 5-methoxycarbonylmethyluridine begins with the modification of a uridine (B1682114) residue within the tRNA molecule. This initial phase is crucial as it lays the foundation for subsequent enzymatic reactions.

Role of the Elongator Complex in 5-Carboxymethyluridine (B57136) (cm5U) Biogenesis

The first committed step in the formation of mcm5U is the synthesis of its precursor, 5-carboxymethyluridine (cm5U). This reaction is catalyzed by the highly conserved Elongator complex, a multi-subunit assembly essential for this specific tRNA modification. nih.govnih.govglatt-lab.plbohrium.complos.org In eukaryotes, the Elongator complex consists of six protein subunits, Elp1 through Elp6. nih.govglatt-lab.pl Studies in yeast have demonstrated that mutations in any of the genes encoding these subunits lead to a defect in the formation of mcm5 and 5-carbamoylmethyl (ncm5) side chains on wobble uridines. nih.govnih.govplos.org The Elongator complex is responsible for adding a carboxymethyl group to the C5 position of uridine at the wobble position (U34) of specific tRNAs. glatt-lab.pl This function underscores the primary and likely sole role of the Elongator complex in tRNA modification, which in turn affects translation. nih.govbohrium.com The direct interaction of the Elongator complex with tRNA has been confirmed through immunoprecipitation experiments, where Elp1 and Elp3 subunits were found to associate with tRNAs that are destined for mcm5U modification. nih.gov

Intermediates in 5-Methoxycarbonylmethyluridine Synthesis

The biosynthetic pathway of 5-methoxycarbonylmethyluridine involves key intermediate molecules. The primary and direct precursor to mcm5U is 5-carboxymethyluridine (cm5U). nih.govrsc.org The formation of cm5U by the Elongator complex is the foundational step upon which subsequent modifications are built. nih.gov Once cm5U is formed, it serves as the substrate for the final methylation step.

Interestingly, in yeast mutants lacking the Trm9 methyltransferase, the expected accumulation of cm5U is not the sole observation. Instead, there is a notable accumulation of 5-carbamoylmethyluridine (B1230082) (ncm5U) and its 2-thiouridine (B16713) derivative (ncm5s2U). nih.gov This finding has led to alternative models for the biosynthetic pathway, suggesting a more complex interplay between the formation of these modified uridines. One model proposes that cm5U is generated from ncm5U, while another maintains that cm5U is the primary intermediate that can be shunted towards either ncm5U or mcm5U formation. nih.gov Regardless of the precise order, cm5U remains the essential intermediate that undergoes methylation to yield mcm5U. Further modifications can then occur, such as thiolation and 2'-O-ribose methylation, leading to derivatives like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). nih.govnih.govtandfonline.com

Methylation Catalysis Leading to 5-Methoxycarbonylmethyluridine

The final and defining step in the synthesis of 5-methoxycarbonylmethyluridine is the methylation of the carboxyl group of the cm5U precursor. This reaction is catalyzed by a specific class of tRNA methyltransferases that exhibit remarkable conservation across different life forms.

Bacterial Methyltransferases: KIAA1456 (TRM9L) and CmoM

In bacteria, the enzymatic landscape of tRNA modification is vast, with numerous methyltransferases ensuring proper tRNA function. nih.gov While the specific enzyme CmoM's direct involvement in 5-methoxycarbonylmethyluridine synthesis is not extensively detailed in current literature, the broader family of Trm9-like proteins, which are orthologs of the eukaryotic enzymes, are responsible for wobble uridine modifications. The designation KIAA1456, also known as TRM9L (tRNA methyltransferase 9 like), refers to a human gene that acts as a negative regulator of tumor growth. nih.gov Bacterial orthologs of this gene family are anticipated to perform the equivalent methylation step, converting cm5U to mcm5U. These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor to catalyze the methyl esterification of the carboxymethyl group at the C5 position of uridine.

Eukaryotic Orthologs: tRNA Methyltransferase 9 (Trm9) in Yeast

In the yeast Saccharomyces cerevisiae, the enzyme responsible for the final methylation step in mcm5U biosynthesis is tRNA Methyltransferase 9 (Trm9). nih.govnih.govyeastgenome.org Trm9 catalyzes the conversion of cm5U to mcm5U on specific tRNAs, such as those for arginine and glutamic acid. nih.gov This enzymatic reaction is crucial for translational fidelity and has been linked to the DNA damage response. nih.gov Trm9 functions as part of a complex with another protein, Trm112. The presence of Trm112 significantly enhances the methyltransferase activity of Trm9. nih.gov In the absence of either Trm9 or Trm112, the formation of mcm5U and its thio-derivative mcm5s2U is abolished. nih.gov The Trm9/Trm112 complex utilizes S-adenosyl methionine (SAM) as the methyl donor for the esterification reaction. nih.gov

Mammalian ALKBH8-Mediated Methylation of Wobble Uridines

In mammals, the methylation of wobble uridines to form mcm5U is carried out by the bifunctional enzyme ALKBH8. nih.govnih.govtandfonline.comrsc.orguniprot.org This protein is the major Trm9 ortholog in mammalian cells and possesses a C-terminal methyltransferase (MTase) domain that is homologous to yeast Trm9. rsc.org The ALKBH8 MTase domain, in conjunction with its partner protein TRM112, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to cm5U, yielding mcm5U. nih.govrsc.orguniprot.org Analysis of tRNA from mice with a knockout of the Alkbh8 gene revealed a complete absence of mcm5U and its derivatives, with a concurrent accumulation of the cm5U precursor. nih.govrsc.org This demonstrates that ALKBH8 is the primary enzyme responsible for this final step in mcm5U biogenesis in mammals. nih.govnih.govtandfonline.com Furthermore, the methylation activity of ALKBH8 is a prerequisite for subsequent modifications, including the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) and 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). nih.govnih.govtandfonline.com

Interactive Data Tables

Key Enzymes in 5-Methoxycarbonylmethyluridine Biosynthesis

Enzyme/ComplexOrganism(s)FunctionSubstrateProduct
Elongator Complex EukaryotesCarboxymethylation of wobble uridineUridine (at U34 of tRNA)5-Carboxymethyluridine (cm5U)
Trm9/Trm112 Complex YeastMethylation of cm5U5-Carboxymethyluridine (cm5U)5-Methoxycarbonylmethyluridine (mcm5U)
ALKBH8/TRM112 Complex MammalsMethylation of cm5U5-Carboxymethyluridine (cm5U)5-Methoxycarbonylmethyluridine (mcm5U)
Trm9-like proteins BacteriaMethylation of cm5U5-Carboxymethyluridine (cm5U)5-Methoxycarbonylmethyluridine (mcm5U)

Research Findings on 5-Methoxycarbonylmethyluridine Synthesis

FindingOrganism StudiedKey Implication
Elongator complex is essential for the first step of mcm5U synthesis.YeastEstablishes the foundational role of this complex in tRNA modification.
Trm9 and Trm112 are required for the final methylation step.YeastIdentifies the specific enzymatic machinery for mcm5U formation in yeast.
ALKBH8 is the major Trm9 ortholog in mammals.MiceConfirms the conservation of the mcm5U synthesis pathway in mammals.
Accumulation of ncm5U in trm9Δ mutants.YeastSuggests a complex interplay and potential alternative pathways in uridine modification.
ALKBH8-mediated methylation is a prerequisite for further modifications.MammalsHighlights the sequential nature of wobble uridine modification.

Accessory Protein Requirements: The Role of TRM112 in Enzyme Activation

The formation of 5-methoxycarbonylmethyluridine (mcm⁵U) from its precursor, 5-carboxymethyluridine (cm⁵U), is catalyzed by a methyltransferase complex. In yeast, this enzyme is Trm9, and its human homolog is the bifunctional protein ALKBH8. The catalytic activity of these enzymes is critically dependent on an accessory protein known as TRM112 (TRMT112 in humans). nih.govrsc.orgnih.gov TRM112 functions as an obligate activator, forming a stable heterodimeric complex with the methyltransferase. rsc.orgresearchgate.net

The activation mechanism conferred by TRM112 is multifaceted. Firstly, it is essential for the structural integrity and stability of the catalytic subunit. rsc.org Trm9 and ALKBH8 are often insoluble or unstable when expressed alone, but their co-expression with TRM112 allows for the formation of a soluble and functional complex. nih.gov TRM112 interacts with and shields a large hydrophobic surface on the methyltransferase, thereby preventing aggregation and promoting proper folding. rsc.org

Secondly, TRM112 is crucial for the efficient binding of the methyl donor, S-adenosylmethionine (SAM). nih.govrsc.org Structural studies have shown that TRM112 interacts with a specific loop on the methyltransferase domain. This interaction correctly positions the loop to create a functional SAM-binding pocket, significantly enhancing the affinity of the enzyme for its cofactor. nih.gov In the absence of TRM112, the methyltransferase fails to bind SAM effectively, rendering it catalytically inactive. Therefore, TRM112 acts as a molecular scaffold or "hub" protein that ensures the methyltransferase is in a catalytically competent conformation. nih.gov

Subsequent Chemical Derivatizations of 5-Methoxycarbonylmethyluridine

Once formed, mcm⁵U at the wobble position (U34) of certain tRNAs can undergo further enzymatic modifications to generate even more complex nucleosides, enhancing the precision of codon recognition during translation.

Formation of 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)

A key derivatization is the conversion of mcm⁵U to 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U). This reaction involves the replacement of the oxygen atom at the C2 position of the uridine ring with a sulfur atom, a process known as thiolation. This modification is found in tRNAs specific for Lysine, Glutamine, and Glutamic acid, where it restricts the wobble pairing capacity of uridine, ensuring accurate translation of A- and G-ending codons.

In eukaryotes, the thiolation of mcm⁵U is carried out by a heterodimeric thiolase complex. In Saccharomyces cerevisiae, this complex consists of the proteins Ncs2 and Ncs6. The human orthologs are CTU2 and CTU1, respectively. The sulfur atom required for this reaction is mobilized from cysteine by a dedicated sulfur relay system and transferred to the tRNA substrate.

Within the complex, Ncs6 is the catalytic subunit that facilitates the sulfur transfer. Ncs2, while essential for the reaction, appears to have lost its own catalytic activity and is thought to function as a scaffold protein that stabilizes Ncs6 and may play a role in substrate recognition and binding. The formation of a stable Ncs2-Ncs6 complex is a prerequisite for the thiolation of mcm⁵U-containing tRNAs.

Hydroxylation to 5-Methoxycarbonylhydroxymethyluridine (mchm⁵U)

In mammals and other eukaryotes, mcm⁵U can also be hydroxylated to form 5-methoxycarbonylhydroxymethyluridine (mchm⁵U). This adds a hydroxyl group to the methyl group of the side chain, creating a chiral center and thus resulting in two possible diastereomers, (S)-mchm⁵U and (R)-mchm⁵U.

The formation of the (S)-mchm⁵U diastereomer is catalyzed by the N-terminal oxygenase domain of the same ALKBH8 enzyme that is involved in mcm⁵U synthesis. nih.gov This oxygenase domain belongs to the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.gov The reaction is highly stereoselective, specifically producing the (S) form of mchm⁵U from the mcm⁵U precursor in tRNA. nih.gov This hydroxylation activity is independent of the C-terminal methyltransferase domain and its activating partner, TRM112.

The two diastereomeric forms of mchm⁵U are found in different tRNA isoforms, indicating a high degree of specificity in their biosynthesis and function.

(S)-mchm⁵U : This isomer, synthesized by the ALKBH8 oxygenase domain, is specifically found at the wobble position of mammalian tRNA-Gly(UCC). nih.gov It has also been identified in tRNA-Gly(UCC) from other organisms, including worms and plants.

(R)-mchm⁵U : This isomer is less common and has been identified in mammalian tRNA-Arg(UCG). nih.gov The enzyme responsible for the formation of the (R)-diastereomer is distinct from ALKBH8 and has been designated as OxX, though it has not yet been fully characterized. nih.gov

Interactive Data Tables

Key Proteins in the Modification Pathway of 5-Methoxycarbonylmethyluridine

Protein/ComplexOrganism ExampleFunctionSubstrateProduct
TRM112/TRMT112 Yeast/HumansActivator ProteinTrm9/ALKBH8Active Trm9/ALKBH8 Complex
Trm9/ALKBH8 (MTase Domain) Yeast/HumansMethyltransferase5-carboxymethyluridine (cm⁵U)5-methoxycarbonylmethyluridine (mcm⁵U)
Ncs2-Ncs6 Complex YeastThiolase5-methoxycarbonylmethyluridine (mcm⁵U)5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)
ALKBH8 (Oxygenase Domain) HumansOxygenase (Hydroxylase)5-methoxycarbonylmethyluridine (mcm⁵U)(S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U)

Diastereomers of mchm⁵U and their tRNA Specificity

DiastereomerFound in tRNA IsoformSynthesizing Enzyme
(S)-mchm⁵U tRNA-Gly(UCC)ALKBH8 (Oxygenase Domain)
(R)-mchm⁵U tRNA-Arg(UCG)OxX (Putative Oxygenase)

Functional Elucidation in Translational Decoding and Gene Expression Regulation

Modulation of Codon Recognition and Fidelity

The chemical structure of mcm5U directly influences the dynamics of codon-anticodon interactions at the ribosome, enhancing the precision of the genetic code translation.

Impact on Non-Watson-Crick Base Pairing at the Wobble Position

The presence of the 5-methoxycarbonylmethyl group on the uridine (B1682114) base expands its pairing capabilities beyond the canonical Watson-Crick rules. This modification allows for stable, non-standard base pairing with guanine (B1146940) (G) and other bases in the third position of the mRNA codon. This expanded "wobble" capacity is critical for the accurate decoding of codon families where a single tRNA must recognize multiple synonymous codons. The modification effectively prevents mispairing with non-cognate codons, thereby upholding the fidelity of protein synthesis. Research on related modified uridines, such as 5-carboxymethoxyuridine (cmo5U), has shown that these modifications can facilitate pairing with all four bases at the wobble position, a capability that is crucial for decoding in certain contexts nih.gov.

Global Gene Expression Regulatory Mechanisms

Beyond its immediate role in the mechanics of translation, 5-methoxycarbonylmethyluridine is implicated in broader mechanisms of gene expression regulation.

Selective Translational Regulation of mRNAs with Biased Codon Usage

Genomes exhibit codon usage bias, where certain synonymous codons are used more frequently than others. The cellular abundance of tRNAs, including those with specific modifications like mcm5U, often correlates with the usage of their cognate codons in highly expressed genes nih.govnih.gov. This co-adaptation of the tRNA pool and codon usage allows for the selective and efficient translation of mRNAs that are enriched in codons recognized by mcm5U-modified tRNAs. This mechanism provides a layer of translational control, enabling the cell to prioritize the synthesis of specific proteins, such as those required for growth or in response to stress, by modulating the levels of modified tRNAs.

Contribution to tRNA Stability and Structural Integrity

Post-transcriptional modifications within transfer RNA (tRNA) are paramount for its structural maturation and functional efficacy. Modifications located in the core region of the tRNA, specifically within the D and TΨC arms, are crucial for stabilizing the tertiary L-shaped structure, maintaining a precise balance between structural rigidity and flexibility mdpi.com. While these core modifications provide the global scaffold, modifications within the anticodon stem-loop, particularly at the wobble position (U34), play a more specialized role in modulating codon-anticodon interactions and ensuring the local structural integrity of this critical domain mdpi.commicrobialcell.com.

The compound 5-methoxycarbonylmethyluridine (mcm5U), and its frequently associated derivative 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are key modifications at the wobble position that significantly contribute to the stability and proper conformation of the anticodon loop. The chemical nature of these modifications imposes specific structural constraints that are essential for accurate decoding.

Detailed research findings indicate that the presence of these modifications is critical for preventing structural ambiguity in certain tRNAs. A notable example is tRNALysUUU, which possesses an anticodon sequence of UUU. In its unmodified state, this sequence exhibits poor base-stacking capacity and is highly flexible, preventing the formation of a canonical, stable anticodon loop structure nih.gov. The introduction of the mcm5s2U modification is required to confer the necessary rigidity to this loop nih.gov.

The structural contribution of mcm5s2U arises from the distinct properties of its constituent parts:

The 2-thio (s²) group : This modification is a major contributor to conformational stability. It promotes a C3'-endo ribose pucker conformation, which rigidly orients the nucleoside, thereby ensuring a stable and well-defined structure for accurate codon-anticodon pairing researchgate.netnih.gov.

The absence of these modifications can lead to a destabilized anticodon loop, resulting in reduced binding affinity to the ribosomal A-site and increased ribosome pausing, which underscores their importance in maintaining a functionally stable tRNA structure during translation tandfonline.com. The evolutionary pressure to maintain the complex enzymatic pathways responsible for these modifications further highlights their essential role in tRNA integrity and cellular function nih.gov.

Table 1: Impact of Wobble Uridine Modifications on tRNA Structural Integrity and Function

tRNA Species Modification Status Observed Effect Reference
tRNALysUUU Unmodified (lacks mcm⁵s²U) Poor stacking capacity and high flexibility; fails to form a canonical anticodon loop. nih.gov
tRNALysUUU, tRNAGlnUUG, tRNAGluUUC Lacking mcm⁵ side chain (elp3 mutation) Overexpression of the unmodified tRNAs is required to rescue lethal growth defects, suggesting the modification is key for efficiency. nih.gov
General tRNAs with mcm⁵s²U Lacking s² group Reduced rigidity of the anticodon loop due to loss of the C3'-endo ribose pucker conformation. researchgate.net
General tRNAs with mcm⁵U/mcm⁵s²U Lacking mcm⁵ group Altered electronic properties of the uracil (B121893) ring, potentially weakening U-G wobble pairing. nih.gov
tRNALysUUU Hypomodified (lacking mcm⁵U or s²U) Reduced ribosomal A-site binding and increased ribosome pausing. tandfonline.com

Biological Roles and Physiological Significance of 5 Methoxycarbonylmethyluridine

Cellular Homeostasis and Stress Response

5-Methoxycarbonylmethyluridine is integral to the cell's ability to maintain a stable internal environment and to mount an effective response to various stressors. Its presence in tRNA ensures the efficient and accurate translation of messenger RNA (mRNA) into proteins, a process fundamental to all cellular activities.

The modification of uridine (B1682114) to mcm5U is a critical aspect of the cellular stress response, particularly in the context of DNA repair. nih.gov This modification helps to regulate the translation of proteins that are directly involved in DNA damage response pathways. When DNA is damaged, the cell activates a complex network of repair mechanisms to preserve genomic integrity. The efficient synthesis of the proteins involved in these pathways is paramount for a successful repair process. The mcm5U modification enhances the translational efficiency of tRNAs that decode specific codons, thereby ensuring that the necessary repair proteins are produced in a timely and sufficient manner.

Research has shown that the absence or deficiency of mcm5U can lead to impaired DNA damage repair, highlighting the importance of this modification in maintaining genome stability. The proper functioning of these repair pathways is crucial for preventing mutations that can lead to various diseases, including cancer.

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules, can lead to significant cellular damage. The mcm5U modification plays a key role in regulating the translation of proteins involved in redox homeostasis, the process of maintaining a stable balance of oxidizing and reducing molecules. nih.govmdpi.com

Studies have demonstrated that mcm5U and its 2-thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are susceptible to oxidative damage. mdpi.com Under conditions of oxidative stress, the sulfur atom in mcm5s2U can be removed, a process known as desulfuration, leading to the formation of mcm5U. mdpi.com This conversion can alter the decoding properties of the tRNA and impact the synthesis of antioxidant proteins. The regulation of these modifications is therefore crucial for the cell's ability to cope with oxidative stress and maintain redox balance.

StressorImpact on mcm5U/mcm5s2UConsequence
DNA damaging agentsPotential for altered synthesis of repair proteinsImpaired DNA damage response
Reactive Oxygen Species (ROS)Oxidative desulfuration of mcm5s2U to mcm5UAltered translation of antioxidant proteins

Selenoprotein Synthesis and UGA Stop Codon Recoding

One of the most remarkable functions of 5-methoxycarbonylmethyluridine is its involvement in the synthesis of selenoproteins. These specialized proteins contain the 21st amino acid, selenocysteine (B57510) (Sec), which is encoded by the UGA codon. nih.gov In most instances, UGA serves as a stop codon, signaling the termination of protein synthesis. However, in the context of selenoprotein synthesis, the UGA codon is "recoded" to incorporate selenocysteine.

This recoding process is highly complex and requires a specific tRNA, tRNASec, which contains mcm5U or its derivatives in its anticodon loop. nih.gov These modifications are crucial for the stabilization of the codon-anticodon interaction between tRNASec and the UGA codon on the mRNA. nih.gov This stabilization allows the ribosome to read through the UGA codon and insert selenocysteine into the growing polypeptide chain, rather than terminating translation. ucc.ie Without the proper modifications at the wobble position of tRNASec, the efficiency and fidelity of selenocysteine incorporation would be severely compromised, leading to truncated, non-functional proteins.

Influence on Cellular Growth, Metabolism, and Organismal Development

From a metabolic standpoint, many enzymes that are central to cellular metabolism are synthesized through translational processes that rely on mcm5U-modified tRNAs. Therefore, the proper functioning of metabolic pathways is indirectly dependent on the presence of this critical nucleoside. At the organismal level, the consequences of impaired mcm5U synthesis are significant, with studies in various model organisms demonstrating that defects in this modification can lead to developmental abnormalities and reduced viability.

Role in Synaptic Function and Neurological Processes

Emerging evidence suggests that 5-methoxycarbonylmethyluridine is also essential for proper synaptic function and neurological processes. nih.gov The nervous system is highly dependent on the precise and efficient synthesis of a vast array of proteins that are involved in neurotransmission, synaptic plasticity, and neuronal maintenance.

Gene mutations that lead to reduced levels of mcm5s2U, a derivative of mcm5U, have been linked to a spectrum of neurological disorders in humans, as well as in model organisms like worms and mice. nih.gov These findings indicate that the proper modification of tRNA is critical for neurodevelopment. The absence of these modifications can disrupt the delicate balance of protein synthesis in neurons, leading to synaptic dysfunction and contributing to the pathology of various neurological conditions. The precise mechanisms by which mcm5U influences synaptic function are an active area of research, but it is clear that this small molecule has a profound impact on the health and function of the nervous system.

Biological ProcessRole of 5-Methoxycarbonylmethyluridine
Cellular HomeostasisEnsures efficient and accurate protein synthesis.
Stress ResponseRegulates translation of DNA repair and antioxidant proteins.
Selenoprotein SynthesisEnables UGA stop codon recoding for selenocysteine incorporation.
Cellular Growth and MetabolismSupports the synthesis of proteins essential for growth and metabolic pathways.
Neurological FunctionCrucial for proper neurodevelopment and synaptic function.

Comparative Biology and Evolutionary Conservation of 5 Methoxycarbonylmethyluridine

Distribution Across Diverse Organisms: From Bacteria to Mammals

The post-transcriptional modification of uridine (B1682114) at the wobble position of transfer RNA (tRNA) is a universally conserved process observed across all domains of life. One such modification, 5-methoxycarbonylmethyluridine (mcm5U), and its derivatives are found in a wide array of organisms, from bacteria to mammals, highlighting their fundamental role in translation.

In eukaryotes, mcm5U and its 2-thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are critical for the proper decoding of messenger RNA (mRNA) during protein synthesis. nih.gov These modifications are found at the wobble position (U34) of specific tRNAs, ensuring accurate and efficient translation. nih.gov The presence of the mcm5U-class of modifications has been documented in a diverse range of eukaryotic organisms, including protozoans, yeast (Saccharomyces cerevisiae), worms (Caenorhabditis elegans), plants (Arabidopsis thaliana), and various mammalian cells, including humans. nih.govresearchgate.net This broad distribution underscores the evolutionary conservation of the mcm5s2U modification pathway across eukaryotic species. nih.gov

While the mcm5U modification is prevalent in eukaryotes, bacteria utilize a different set of modifications at the wobble uridine. For instance, Escherichia coli tRNA contains 5-methylaminomethyluridine (mnm5U) instead of mcm5U. nih.gov However, other bacterial species, particularly Gram-negative bacteria, possess 5-carboxymethoxyuridine (cmo5U), a precursor to mcm5U in some pathways, and its methylated form, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.gov In E. coli, mcmo5U has been identified in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4. nih.gov The distribution of these modifications can be species-specific and even vary depending on the growth phase of the organism. nih.gov

In archaea, information on mcm5U itself is less prevalent, but the presence of other complex modifications at the wobble uridine is well-documented, indicating that this position is a universal hub for chemical alterations to optimize translation.

The following table summarizes the distribution of mcm5U and related modifications in various organisms:

Organism DomainRepresentative OrganismRelevant Wobble Uridine Modification(s)
Eukaryota Humans (Homo sapiens)mcm5U, mcm5s2U, mchm5U
Yeast (S. cerevisiae)mcm5U, mcm5s2U
Worm (C. elegans)mcm5U, (S)-mchm5U
Plant (A. thaliana)mcm5U, (S)-mchm5U
Bacteria Escherichia colimnm5U, cmo5U, mcmo5U
Gram-negative bacteriacmo5U
Gram-positive bacteria5-methoxyuridine

This table provides a generalized overview, and the specific tRNA species modified can vary.

Evolutionary Trajectories of Associated tRNA Modifying Enzymes

The biosynthesis of mcm5U and its derivatives is a multi-step process involving a cascade of evolutionarily conserved enzymes. The evolutionary trajectory of these enzymes reveals a complex history of gene duplication, divergence, and functional specialization.

In eukaryotes, the initial steps leading to the formation of the carboxymethyl group at the C5 position of uridine are catalyzed by the Elongator complex. nih.gov This complex is highly conserved from yeast to humans. Following the action of the Elongator complex, the formation of the methyl ester to produce mcm5U is carried out by a methyltransferase complex. In yeast, this complex consists of the enzymatic subunit Trm9 and the structural protein Trm112. nih.gov

In mammals, the homolog of yeast Trm9 is the methyltransferase (MTase) domain of the bifunctional protein ALKBH8. rsc.orgnih.gov Like its yeast counterpart, the mammalian ALKBH8 MTase domain requires a small accessory protein, TRMT112 (the human homolog of Trm112), to form a functional enzymatic complex. nih.gov The conservation of this heterodimeric structure highlights a deeply rooted mechanism for this specific tRNA modification step.

Phylogenetic analysis reveals that ALKBH8 orthologs are present in all sequenced animal species, suggesting a critical role in metazoan biology. nih.gov Interestingly, some organisms possess a paralogous protein, TRM9L (also known as KIAA1456), which is more similar to the yeast Trm9 than ALKBH8 in some aspects. nih.govnih.gov This suggests a possible gene duplication event during evolution, leading to the potential for sub-functionalization or neo-functionalization of these enzymes.

The evolutionary path of the ALKBH8 protein is particularly intriguing due to its fusion of an N-terminal RNA recognition motif (RRM), a central AlkB-like dioxygenase domain, and a C-terminal Trm9-like methyltransferase domain. nih.govnih.gov This modular architecture is not found in the yeast Trm9 protein, indicating a later evolutionary innovation in the metazoan lineage. The AlkB domain itself belongs to a superfamily of 2-oxoglutarate (2OG)- and Fe(II)-dependent dioxygenases, which are found across all domains of life and are involved in a variety of processes, including DNA and RNA repair. rsc.org

The table below illustrates the key enzymes involved in the final methylation step of mcm5U biosynthesis and their conservation across different organisms.

OrganismMethyltransferase EnzymeAccessory Protein
Saccharomyces cerevisiaeTrm9pTrm112p
Homo sapiensALKBH8 (MTase domain)TRMT112
Arabidopsis thalianaAtTRM9AtTRM112a/b

Cross-Species Activity of ALKBH8-like Oxygenases

The dioxygenase domain of ALKBH8, which is homologous to the E. coli AlkB DNA repair enzyme, catalyzes the hydroxylation of mcm5U to form (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U). researchgate.netrsc.org This further modification of the wobble uridine has been observed in multicellular eukaryotes, including mammals, insects (like the honeybee, Apis mellifera), worms (C. elegans), and plants (Arabidopsis thaliana). researchgate.net

A key finding demonstrating the evolutionary conservation of this enzymatic function is the cross-species activity of ALKBH8-like oxygenases. For instance, recombinant human ALKBH8 can hydroxylate mcm5U-containing tRNA from yeast (S. cerevisiae), which naturally lacks the ALKBH8 homolog and the mchm5U modification. researchgate.net This indicates that the yeast tRNA is a suitable substrate for the human enzyme, highlighting the conserved nature of the tRNA structure and the enzyme's recognition motifs.

Similarly, the Arabidopsis thaliana homolog, AtALKBH8, has been shown to be responsible for the hydroxylation of mcm5U to (S)-mchm5U in plants. oup.com The functional conservation of this activity across kingdoms underscores its potential importance in fine-tuning the process of translation in complex multicellular organisms.

The ability of the human ALKBH8-TRMT112 complex to methylate tRNA from S. cerevisiae trm9Δ cells (which lack the endogenous methyltransferase activity) further supports the concept of cross-species activity. nih.gov This experiment demonstrates that the human enzyme complex can recognize and modify the yeast tRNA precursor, leading to the formation of mcm5s2U that is then cleavable by the specific endonuclease γ-toxin. nih.gov

Species-Specific Variations in 5-Methoxycarbonylmethyluridine Modification Patterns

Despite the broad conservation of the mcm5U biosynthetic pathway, there are notable species-specific variations in the final modification patterns at the wobble uridine.

One of the most significant differences is the presence of the hydroxylated derivative, mchm5U, in multicellular eukaryotes and its absence in unicellular organisms like yeast. researchgate.net This suggests that the hydroxylation step, catalyzed by the ALKBH8 oxygenase domain, was an evolutionary addition that may be linked to the increased complexity of gene regulation and protein synthesis in multicellular life.

Within bacteria, there is considerable diversity. While some Gram-negative bacteria like E. coli can have mcmo5U in certain tRNAs, this modification is not universal across all bacteria. nih.gov The modification status can also be dynamic within a single organism. For example, in E. coli, the level of mcmo5U in tRNAPro3 is dependent on the growth phase, with the modification being more prevalent in the stationary phase. nih.govoup.com This suggests a role for this modification in regulating translation in response to changing environmental conditions.

Furthermore, the specific set of tRNA isoacceptors that are modified with mcm5U or its derivatives can differ between species. For instance, in S. cerevisiae, mcm5s2U is found in tRNAs for glutamine, lysine, and glutamate. nih.gov In mammals, mcm5U and its derivatives are also found in tRNAs for arginine and glycine. rsc.orgresearchgate.net

The following table provides a comparative overview of these species-specific variations:

FeatureSaccharomyces cerevisiaeEscherichia coliHomo sapiens
Primary U34 Modification mcm5U / mcm5s2Umnm5U / cmo5U / mcmo5Umcm5U / mcm5s2U
Hydroxylated Derivative (mchm5U) AbsentAbsentPresent
Growth Phase Dependence Not prominently reportedYes (for mcmo5U in tRNAPro3)Not well-established
Key Modified tRNAs Gln, Lys, GluAla, Ser, Pro, Thr, Leu, ValArg, Gly, Glu, Sec

These variations in modification patterns likely reflect the co-evolution of the translational machinery with the specific codon usage and proteomic demands of each organism.

Pathophysiological Implications and Disease Associations

Phenotypes Associated with Deficiencies or Dysregulation of 5-Methoxycarbonylmethyluridine

Deficiencies in 5-methoxycarbonylmethyluridine are primarily linked to the dysfunction of the ALKBH8 enzyme, which is responsible for its synthesis. The resulting phenotypes predominantly manifest as neurological impairments. The core issue lies in the compromised ability of the translational machinery to accurately and efficiently decode mRNA codons, particularly those for amino acids such as arginine, glutamic acid, glutamine, glycine, and lysine. This impairment of wobble uridine (B1682114) modification disrupts the synthesis of critical proteins, with the brain being particularly sensitive to such perturbations.

The dysregulation of mcm5U levels, often stemming from mutations in the ALKBH8 gene, leads to a cascade of cellular stress responses. These include increased levels of reactive oxygen species (ROS), which can cause damage to DNA, lipids, and proteins. This oxidative stress, coupled with translational infidelity, contributes to the cellular and organismal phenotypes observed in conditions associated with deficient mcm5U.

Neurological Disorders and Intellectual Disability Linked to ALKBH8 Dysfunction

A significant body of research has firmly established a causal link between mutations in the ALKBH8 gene, the subsequent impairment of 5-methoxycarbonylmethyluridine synthesis, and the development of autosomal recessive intellectual disability. nih.govgenecards.org Homozygous truncating mutations in ALKBH8 have been identified in multiple families, leading to a complete absence of mcm5U and related modifications in the tRNA of affected individuals. nih.govresearchgate.net

Clinically, individuals with ALKBH8 dysfunction present with developmental delay and intellectual disability as the predominant features. genecards.org The severity of the intellectual disability can vary, and in some cases, it is accompanied by other neurological manifestations such as seizures. The underlying mechanism is believed to be the brain's heightened sensitivity to impaired wobble uridine modification, which disrupts the translation of a suite of proteins essential for normal neuronal development and function. researchgate.net The loss of ALKBH8 function and the consequent absence of mcm5U underscores the critical role of precise tRNA modification for higher cognitive functions. mdpi.comnih.gov

Table 1: Neurological Phenotypes Associated with ALKBH8 Dysfunction

FeatureDescriptionReferences
Primary Phenotype Intellectual Disability/Developmental Delay nih.govgenecards.org
Genetic Basis Homozygous truncating or missense mutations in the ALKBH8 gene researchgate.netmdpi.com
Molecular Defect Complete absence of 5-methoxycarbonylmethyluridine (mcm5U) and related tRNA modifications nih.govresearchgate.net
Associated Features Seizures (in some cases) nih.gov
Underlying Mechanism Impaired translational fidelity and efficiency of proteins crucial for neuronal function researchgate.net

Involvement in Cancer Development and Progression

Beyond its role in neurological development, the ALKBH8 enzyme and, by extension, 5-methoxycarbonylmethyluridine, have been implicated in the progression of certain cancers. stanford.edu Studies have particularly highlighted the role of ALKBH8 in bladder cancer. oup.comnih.gov In this context, ALKBH8 appears to promote cancer cell survival, invasion, and angiogenesis. oup.com

The proposed mechanism involves the regulation of downstream signaling pathways. Silencing of ALKBH8 in bladder cancer cells has been shown to suppress their malignant potential by inducing apoptosis (programmed cell death). oup.com This suggests that ALKBH8 may act as an oncogene in this type of cancer. High expression of ALKBH8 has been observed in high-grade and invasive urothelial carcinomas, further supporting its role in cancer progression. nih.gov The involvement of ALKBH8 in regulating cellular responses to oxidative stress may also contribute to its role in cancer, as cancer cells often exhibit altered redox homeostasis.

Table 2: Role of ALKBH8 in Bladder Cancer

AspectFindingsReferences
Function in Cancer Cells Promotes cell survival, invasion, and angiogenesis oup.com
Effect of Silencing ALKBH8 Suppression of malignant potential, induction of apoptosis oup.com
Expression in Tumors High expression in high-grade and invasive urothelial carcinomas nih.gov
Potential Therapeutic Strategy Targeting ALKBH8 to induce cancer cell death nih.gov

Connection to Hyperhomocysteinemia and Cardiovascular Disease

While a direct causal link between 5-methoxycarbonylmethyluridine and hyperhomocysteinemia or cardiovascular disease has not been explicitly established, an indirect connection can be inferred through the broader context of cellular methylation processes. Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood, is a known risk factor for cardiovascular disease. plos.orgchemspider.com Homocysteine metabolism is intricately linked to the one-carbon metabolism pathway, which is the source of methyl groups for a vast array of methylation reactions, including the methylation of tRNA. nih.gov

The synthesis of 5-methoxycarbonylmethyluridine involves a methylation step. nih.gov Therefore, disruptions in the cellular methylation cycle, which can lead to hyperhomocysteinemia, could potentially impact the efficiency of tRNA modifications like mcm5U. Homocysteine itself is a product of the demethylation of methionine, which is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell. nih.gov Alterations in the levels of SAM and its inhibitory by-product, S-adenosylhomocysteine (SAH), can have widespread effects on methylation-dependent processes, including tRNA modification. Thus, while not a direct cause, the metabolic milieu that gives rise to hyperhomocysteinemia may influence the landscape of tRNA modifications, including mcm5U, which in turn could have downstream effects on protein translation and cellular function relevant to cardiovascular health.

Impact on Mitochondrial Activity and Cellular Senescence

Recent research has begun to uncover a role for ALKBH8 and 5-methoxycarbonylmethyluridine in mitochondrial function and the process of cellular senescence. ALKBH8 is involved in regulating stress response genes and reprogramming mitochondria. stanford.edu Studies on ALKBH8-deficient mouse embryonic fibroblasts have revealed that these cells exhibit hallmarks of cellular stress, including increased mitochondrial mass and oxygen consumption, leading to accelerated cellular senescence. nih.gov

The deficiency of ALKBH8, and consequently mcm5U, leads to elevated levels of reactive oxygen species (ROS) and increased damage to DNA and lipids. nih.gov This oxidative stress is a known driver of both mitochondrial dysfunction and cellular senescence. nih.gov Furthermore, ALKBH8-deficient cells are more sensitive to damage from mitochondrial toxins. mdpi.com Neurons and glial cells derived from mice lacking ALKBH8 show reduced mitochondrial membrane potential, indicating compromised mitochondrial function. nih.gov The loss of proper tRNA modification can impair the synthesis of selenoproteins, which are crucial for cellular antioxidant defense. This impairment further exacerbates oxidative stress and can contribute to the aging phenotype at a cellular level. nih.gov

Advanced Research Methodologies for 5 Methoxycarbonylmethyluridine Studies

Detection and Quantification in Biological Matrices

Accurate detection and quantification of mcm⁵U and its derivatives in complex biological samples like urine, plasma, and cell lysates are fundamental to understanding its physiological and pathological relevance. nih.govusask.cafrontiersin.org Researchers utilize a suite of high-sensitivity analytical techniques to overcome challenges posed by the low abundance of these molecules and the complexity of the biological matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative analysis of nucleosides, including mcm⁵U, in biological fluids. nih.govusask.ca This method offers high selectivity and sensitivity, allowing for the precise measurement of target analytes even at low concentrations. nih.gov The process typically involves separating the nucleosides from the matrix using liquid chromatography, followed by ionization and detection by the mass spectrometer. protocols.io Quantitative analysis is often performed using techniques like selected reaction monitoring (SRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

For instance, LC-MS/MS has been successfully applied to quantify various metabolites in human urine, a common matrix for biomarker discovery. nih.govusask.ca The development of such methods requires careful optimization of chromatographic conditions (column type, mobile phase, gradient) and mass spectrometric parameters to achieve the desired sensitivity and accuracy.

Table 1: Key Parameters in LC-MS/MS Analysis of Nucleosides in Urine

ParameterDescriptionCommon Implementation
Chromatography Reversed-phase liquid chromatography is frequently used.C18 columns with a gradient elution using water and acetonitrile, often with a formic acid modifier. frontiersin.org
Ionization Electrospray ionization (ESI) is the most common technique for nucleosides.Can be operated in either positive or negative ion mode, depending on the analyte's properties.
Mass Analysis Tandem mass spectrometry (e.g., triple quadrupole) is used for quantification.Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Sample Preparation Critical for removing interferences from the biological matrix.Methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). usask.ca

High-Resolution Mass Spectrometry (HRMS), including technologies like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), is indispensable for the identification of unknown metabolites. nih.govijpras.comnih.gov HRMS provides highly accurate mass measurements (typically with less than 5 ppm mass error), which allows for the determination of the elemental composition of an unknown compound. nih.govthermofisher.com This capability is crucial for identifying novel metabolites of mcm⁵U or for profiling metabolic changes in response to genetic or environmental perturbations.

When coupled with liquid chromatography (LC-HRMS), this technique enables the separation and identification of numerous metabolites within a single analysis. frontiersin.org The workflow involves acquiring full-scan mass spectra of all ions within a sample, followed by data mining to find ions of interest based on their accurate mass. Subsequent fragmentation analysis (MS/MS) provides structural information for definitive identification. nih.gov

Table 2: Advantages of HRMS in Metabolite Identification

FeatureAdvantageApplication in mcm⁵U Studies
High Mass Accuracy Enables confident determination of elemental composition from the measured m/z value. nih.govDifferentiating mcm⁵U from other isobaric (same nominal mass) endogenous compounds.
High Resolution Ability to resolve and detect co-eluting compounds with very similar masses. ijpras.comSeparating mcm⁵U from its isomers or other closely related modified nucleosides in a complex sample.
Full-Scan Sensitivity Allows for untargeted analysis, enabling the discovery of unexpected or novel metabolites.Identifying previously unknown downstream metabolites of mcm⁵U or related pathway intermediates.
Isotopic Pattern Analysis The fine structure of isotopic peaks can further confirm the elemental composition. thermofisher.comValidating the chemical formula assigned to a potential mcm⁵U metabolite.

While mass spectrometry offers the highest specificity, other detection methods coupled with liquid chromatography are also valuable. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and cost-effective method for quantifying compounds that contain a chromophore, such as nucleosides. nih.govub.edu The uridine (B1682114) base in mcm⁵U absorbs UV light, allowing for its detection. researchgate.net The selectivity of HPLC-UV can be enhanced by optimizing the chromatographic separation to resolve the target analyte from other UV-absorbing compounds in the sample.

Electrochemical detection (ED) offers another highly sensitive approach. strath.ac.uk This technique measures the current generated by the oxidation or reduction of an analyte at an electrode surface. researchgate.netnih.gov For certain nucleosides, ED can provide sensitivity that is comparable or even superior to other methods, although its applicability depends on the electrochemical properties of the specific compound. strath.ac.uknih.gov

Beyond quantifying free nucleosides, it is critical to assess the modification status of mcm⁵U within its native context: the tRNA molecule. Several molecular biology assays are employed for this purpose.

The γ-toxin endonuclease assay is a highly specific method used to monitor the presence of the related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) modification in tRNA. nih.govnih.gov This assay utilizes the γ-toxin from the yeast Kluyveromyces lactis, an endonuclease that specifically cleaves tRNAs containing the mcm⁵s²U modification at the wobble position. springernature.comresearchgate.net The resulting tRNA cleavage can be detected by established techniques like Northern blotting or quantitative PCR (qPCR). nih.govnih.gov This assay is a powerful tool to study the function of enzymes involved in the mcm⁵U pathway, as mcm⁵U is a direct precursor to mcm⁵s²U. nih.gov

Northern blotting is a classical technique used to detect and analyze specific RNA molecules. nih.gov In the context of tRNA modifications, total RNA is extracted, separated by gel electrophoresis, transferred to a membrane, and then probed with a labeled oligonucleotide specific to the tRNA of interest. researchgate.netsemanticscholar.org Changes in the modification status can sometimes lead to shifts in the electrophoretic mobility of the tRNA or can be assessed by coupling the analysis with an enzyme that specifically recognizes the modification, such as the γ-toxin. nih.gov

Quantitative PCR (qPCR) can be adapted to quantify the amount of full-length tRNA remaining after treatment with a modification-specific enzyme. researchgate.net For example, following incubation with γ-toxin, the amount of intact, uncleaved tRNA can be measured by reverse transcription followed by qPCR. nih.gov A decrease in the qPCR signal for a specific tRNA after toxin treatment indicates the presence of the mcm⁵s²U modification. researchgate.net

Table 3: Summary of Molecular Biology Assays for tRNA Modification Status

AssayPrincipleApplication for mcm⁵U Pathway
γ-toxin Endonuclease Assay Specific cleavage of mcm⁵s²U-containing tRNAs by γ-toxin. nih.govnih.govAssessing the final step of the wobble uridine modification pathway; used to validate the function of enzymes like Trm9. nih.govresearchgate.net
Northern Blot Hybridization of a labeled probe to a specific tRNA immobilized on a membrane. nih.govresearchgate.netVisualizing tRNA cleavage products from the γ-toxin assay or detecting mobility shifts due to modification loss. nih.gov
Quantitative PCR (qPCR) Amplification-based quantification of intact tRNA molecules. researchgate.netQuantifying the extent of tRNA cleavage in a γ-toxin assay, providing a sensitive measure of modification levels. nih.gov

Genetic and Transcriptomic Approaches

Understanding the biogenesis and function of mcm⁵U relies heavily on genetic manipulation of model organisms. These approaches allow researchers to dissect the enzymatic pathways responsible for the synthesis of mcm⁵U and to observe the phenotypic consequences of its absence.

Gene knockout and mutagenesis studies in model organisms, particularly the yeast Saccharomyces cerevisiae, have been instrumental in identifying the genes required for mcm⁵U biosynthesis. nih.govnih.gov The Elongator complex, a highly conserved six-subunit protein complex (Elp1-Elp6), has been identified as essential for the initial step in forming the mcm⁵ side chain at the wobble uridine position. nih.govgenesilico.pl

Studies using yeast strains with deletions of Elongator genes (e.g., elp3Δ) show a complete loss of mcm⁵U and its derivatives in tRNA. genesilico.pl These mutants exhibit a wide range of pleiotropic phenotypes, which are attributed to translation defects caused by the lack of proper tRNA modification. nih.gov Similarly, knocking out the TRM9 gene, which encodes the methyltransferase that converts an intermediate to mcm⁵U, also leads to the loss of this modification. nih.gov These genetic studies provide conclusive evidence for the roles of these proteins in the mcm⁵U biosynthetic pathway and highlight the importance of the modification for normal cellular function. nih.govnih.gov

Table 4: Key Genes Involved in mcm⁵U Biosynthesis Studied via Knockout/Mutagenesis

Gene/ComplexOrganismFunctionPhenotype of Knockout/Mutant
Elongator Complex (e.g., ELP3) S. cerevisiae, EukaryotesRequired for the initial formation of the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate. nih.govLoss of mcm⁵U and mcm⁵s²U modifications; pleiotropic phenotypes including sensitivity to various stresses. nih.govgenesilico.pl
TRM9 S. cerevisiaeMethyltransferase that converts the cm⁵U intermediate to mcm⁵U. nih.govAbsence of mcm⁵U and mcm⁵s²U; tRNA is uncleavable by γ-toxin. nih.gov
TUC2 S. cerevisiaeInvolved in the 2-thiolation step to form mcm⁵s²U from mcm⁵U.Loss of the 2-thio group, resulting in mcm⁵U instead of mcm⁵s²U; defects in telomeric gene silencing. genesilico.pl

RNA Target Identification via HITS-CLIP and RIP-seq Analyses

High-throughput sequencing of RNA isolated by crosslinking immunoprecipitation (HITS-CLIP) and RNA immunoprecipitation sequencing (RIP-seq) are powerful techniques used to identify the RNA molecules that interact with a specific protein of interest in vivo. In the context of 5-methoxycarbonylmethyluridine (mcm5U), these methods have been instrumental in identifying the specific transfer RNA (tRNA) substrates of the enzyme responsible for the final step of its synthesis, AlkB Homolog 8 (ALKBH8). nih.govnih.govnih.govnih.gov

The HITS-CLIP methodology involves UV-crosslinking protein-RNA complexes within living cells, which forms a covalent bond between the protein and its bound RNA targets. biorxiv.org Following cell lysis, the protein of interest (e.g., ALKBH8) is immunoprecipitated using a specific antibody. The co-precipitated RNAs are then partially digested, and the protein-RNA adducts are isolated. After proteinase K digestion to remove the protein, the remaining RNA fragments are reverse transcribed into cDNA and subjected to high-throughput sequencing. This provides a transcriptome-wide map of the protein's binding sites. biorxiv.org

RIP-seq is a similar but less stringent method that omits the UV-crosslinking step. It relies on the native interaction between the protein and RNA. While this can result in the loss of weaker or transient interactions, it is effective for stable complexes. Both HITS-CLIP and RIP-seq analyses of human ALKBH8 have confirmed that its primary targets are mature, fully processed tRNAs that contain a wobble uridine (U34), the site of the mcm5U modification. nih.govnih.govnih.gov

Studies utilizing these techniques have successfully identified the known tRNA targets for this modification. Furthermore, these unbiased, transcriptome-wide approaches have also revealed that ALKBH8 may interact with other non-coding RNAs, such as C/D box small nucleolar RNAs (snoRNAs), suggesting potentially broader roles for this enzyme beyond tRNA modification. nih.govnih.govnih.gov

Table 1: Human tRNA Targets of ALKBH8 Identified by HITS-CLIP and RIP-seq
tRNA SpeciesAnticodonWobble NucleotideIdentified by HITS-CLIP nih.govnih.govIdentified by RIP-seq nih.govnih.gov
tRNA-Arg-UCUUCUUYesYes
tRNA-Gly-UCCUCCUYesYes
tRNA-Sec-UCAUCAUYesYes
tRNA-Gln-UUGUUGUYesYes
tRNA-Lys-UUUUUUUYesYes
tRNA-Glu-UUCUUCUYesYes

In Vitro Biochemical Reconstitution and Enzymatic Assays

In vitro biochemical reconstitution is a fundamental approach to dissecting complex biological pathways by studying their individual components in a controlled environment outside of a living cell. nih.govcrick.ac.ukresearchgate.net For 5-methoxycarbonylmethyluridine, this methodology has been crucial for confirming the enzymatic activity of the proteins involved in its biosynthesis, particularly the final methyltransferase step. The key enzyme in mammals, ALKBH8, and its yeast homolog, Trm9, require an accessory protein (TRM112 and Trm112, respectively) to form a functional methyltransferase complex. nih.govuniprot.orgplos.org

Enzymatic assays for ALKBH8/Trm9 activity are typically reconstituted using purified, recombinant proteins. nih.govnih.govplos.org The assay mixture contains the purified enzyme complex (ALKBH8/TRM112 or Trm9/Trm112), a suitable tRNA substrate, and the methyl donor, S-adenosyl-L-methionine (SAM). The tRNA substrate is often total tRNA isolated from an organism or, more specifically, from a mutant strain (e.g., Alkbh8 knockout) that lacks the mcm5U modification and thus accumulates the precursor, 5-carboxymethyluridine (cm5U). nih.govresearchgate.net

The reaction's progress—the conversion of cm5U to mcm5U—can be monitored in several ways. A common method involves using radiolabeled SAM (S-adenosyl-L-[methyl-3H]methionine). The transfer of the tritiated methyl group to the tRNA substrate results in radiolabeled tRNA, which can be quantified by scintillation counting after removal of the unincorporated radiolabeled SAM. nih.govnih.gov Alternatively, the formation of the mcm5U product can be detected and quantified with high specificity and sensitivity using analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). researchgate.net These assays have been vital for confirming the methyltransferase function of ALKBH8, demonstrating its dependence on the TRM112 partner protein, and determining its substrate specificity. nih.govuniprot.orgresearchgate.net

Table 2: Components and Analysis of a Typical In Vitro Enzymatic Assay for ALKBH8
ComponentDescription/PurposeExample from Literature
EnzymePurified recombinant human ALKBH8-MT domain co-expressed with TRM112.ALKBH8-MT/TRM112 complex nih.govresearchgate.net
SubstrateTotal tRNA lacking the final methylation step, rich in the cm5U precursor.Total tRNA from Alkbh8-/- mouse liver nih.govresearchgate.net
Methyl DonorProvides the methyl group for the esterification reaction. Can be radiolabeled for detection.S-adenosyl-L-[methyl-3H]methionine nih.govnih.gov
Buffer ComponentsProvide optimal pH, salt, and magnesium concentrations for enzyme activity.Tris-HCl, KCl, NH4Ac, MgCl2nih.gov
Detection MethodQuantifies the formation of the 5-methoxycarbonylmethyluridine product.Scintillation counting or LC-MS/MS analysis nih.govresearchgate.net

Dual-Luciferase Reporter Assays for Translational Fidelity Assessment

The modification of nucleotides in the anticodon loop of tRNAs, particularly at the wobble position (position 34), is critical for maintaining translational fidelity. nih.govresearchgate.net Modifications like mcm5U ensure accurate and efficient decoding of messenger RNA (mRNA) codons by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting. nih.gov The dual-luciferase reporter assay is a widely used and powerful tool for quantitatively assessing translational fidelity in vivo and in vitro. nih.govnih.govnih.govresearchgate.net

This assay system utilizes a vector that encodes two different luciferase enzymes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), within a single transcript. nih.govnih.gov The RLuc gene is positioned upstream and serves as an internal control for transcription and translation levels. The FLuc gene is located downstream. Between the two luciferase coding sequences, a specific "test" sequence is inserted. This sequence can be designed to assess different aspects of translational fidelity. For instance, to measure ribosomal frameshifting, the FLuc gene can be placed in a different reading frame (-1 or +1) relative to the RLuc gene. nih.govnih.gov FLuc protein will only be produced if the ribosome shifts its reading frame at the intervening test sequence.

The efficiency of the recoding event (e.g., frameshifting) is calculated as the ratio of FLuc activity to RLuc activity, often normalized to a control construct where both luciferases are in the same reading frame. nih.govresearchgate.net While no studies have been published that directly compare translational fidelity using this assay in the presence versus the absolute absence of only the mcm5U modification, the system is ideally suited for such an experiment. By measuring frameshift efficiency on codons read by mcm5U-containing tRNAs (like the AAA codon for Lysine) in wild-type cells versus cells lacking the modification (e.g., ALKBH8 knockout cells), one could directly quantify the importance of mcm5U in maintaining the correct reading frame. nih.gov The known role of mcm5U in preventing frameshifting suggests that its absence would lead to a significant increase in the FLuc/RLuc ratio in such an assay. nih.gov

Table 3: Conceptual Design of a Dual-Luciferase Reporter to Assess the Role of mcm5U in -1 Frameshifting
Reporter ConstructArrangement of Coding SequencesExpected Outcome in Wild-Type CellsHypothesized Outcome in ALKBH8 Knockout Cells
In-Frame Control[RLuc] - [Linker] - [FLuc] (All in 0 frame)High FLuc/RLuc ratio (baseline for 100% read-through)High FLuc/RLuc ratio
Frameshift Test[RLuc] - [AAA AAA AAA] - [FLuc] (RLuc in 0 frame, FLuc in -1 frame)Low FLuc/RLuc ratio (efficient decoding by mcm5U-tRNALys prevents frameshift)Significantly increased FLuc/RLuc ratio (hypomodified tRNALys promotes frameshifting)
No-Frame Control[RLuc] - [Stop Codon] - [FLuc]Minimal FLuc/RLuc ratio (baseline for no read-through)Minimal FLuc/RLuc ratio

Future Research Directions and Therapeutic Prospects

Elucidating Uncharacterized Enzymatic Pathways and Regulatory Networks

The biosynthetic pathway of 5-methoxycarbonylmethyluridine is a complex, multi-step process involving a cohort of enzymes. In eukaryotes, the initial formation of the 5-carboxymethyluridine (B57136) (cm5U) intermediate is dependent on the Elongator complex. nih.govresearchgate.net Subsequently, the heterodimeric methyltransferase complex, composed of the Trm9 enzymatic subunit and the Trm112 structural protein, is responsible for the final methyl esterification step to form mcm5U. nih.govplos.orgnih.gov

However, the complete enzymatic landscape and the regulatory networks governing this pathway are not fully understood. Research in yeast has suggested the existence of alternative or additional steps, particularly in the formation of related modifications like 5-carbamoylmethyluridine (B1230082) (ncm5U). plos.orgnih.gov The accumulation of ncm5U and 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U) in mutants lacking Trm9 points towards the activity of an uncharacterized amidating enzyme. plos.orgnih.gov Future research should focus on identifying and characterizing these unknown enzymes to provide a complete picture of the mcm5U biosynthetic network.

Furthermore, the regulation of the known enzymes in response to different cellular signals and environmental stresses remains an area of active investigation. Understanding how cells modulate the levels of mcm5U and related modifications will provide deeper insights into the adaptive mechanisms that govern gene expression and cellular function. mit.edu

Comprehensive Functional Characterization of 5-Methoxycarbonylmethyluridine in Diverse Biological Contexts

The presence of 5-methoxycarbonylmethyluridine and its 2-thiouridine (B16713) derivative (mcm5s2U) at the wobble position of tRNAs is crucial for accurate and efficient decoding of specific codons, particularly those ending in A and G. nih.govnih.govdiva-portal.org Deficiencies in these modifications have been shown to impair protein synthesis, leading to a range of cellular defects, including increased protein aggregation, altered stress responses, and developmental abnormalities. targetmol.commdpi.comnih.gov

While the general role of mcm5U in translation is established, its specific functions in diverse biological contexts and in different organisms are yet to be fully explored. For instance, the mcm5U-class of tRNA modifications plays a critical role in the cellular stress response by regulating the translation of proteins involved in redox homeostasis and DNA repair. nih.govresearchgate.net In yeast, the absence of mcm5s2U has been linked to telomere shortening. microbialcell.com Moreover, defects in mcm5s2U formation are associated with neurological disorders in various organisms, highlighting its importance in neurodevelopment. nih.govfrontiersin.org

Future studies should aim for a comprehensive functional characterization of mcm5U in various physiological and pathological states. This includes investigating its role in different tissues and cell types, under various stress conditions, and during different developmental stages. Such studies will be instrumental in understanding the full spectrum of biological processes regulated by this critical tRNA modification.

Developing Novel Analytical Tools for High-Throughput Profiling of tRNA Modifications

A significant challenge in the field of tRNA modification research has been the lack of robust, high-throughput methods for their detection and quantification. Traditional methods often require the purification of individual tRNA species and are laborious and time-consuming. nih.gov However, recent technological advancements are revolutionizing the ability to profile the "epitranscriptome" of tRNA.

Several novel analytical tools are emerging that enable the rapid and quantitative profiling of tRNA modifications across numerous samples. mit.edu These include high-throughput sequencing-based methods like DM-tRNA-seq (demethylase-tRNA sequencing) and mim-tRNAseq (modification-induced misincorporation tRNA sequencing), which can identify and, in some cases, quantify specific base modifications at single-nucleotide resolution. nih.govresearchgate.net Additionally, techniques based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) are providing powerful platforms for the comprehensive characterization of the full spectrum of tRNA modifications. nih.govnih.gov More recently, nanopore sequencing technology, as demonstrated by Nano-tRNAseq, offers the potential to simultaneously measure both the abundance and modification status of tRNA molecules in a single step. biocompare.comazolifesciences.com

Continued development and refinement of these high-throughput technologies are crucial for advancing our understanding of the dynamic nature of tRNA modifications. These tools will facilitate large-scale studies to investigate how tRNA modification profiles change in response to various stimuli, in different disease states, and across diverse species. mit.edunih.gov

Analytical ToolPrincipleAdvantages
DM-tRNA-seq High-throughput sequencing combined with demethylase treatment to identify base methylations.Enables transcriptome-wide analysis and semi-quantitative assessment of methylation. nih.gov
mim-tRNAseq Full-length cDNA library construction from endogenously modified tRNA, where modifications induce misincorporations during reverse transcription.Accurately captures tRNA abundance and modification status. researchgate.net
LC-MS/MS Separation of modified nucleosides by liquid chromatography followed by mass analysis for identification and quantification.Allows for the characterization of a wide range of modifications. nih.govnih.gov
Nano-tRNAseq Direct RNA sequencing using nanopore technology to detect modifications as alterations in the electrical current.Enables simultaneous measurement of tRNA abundance and modification profiles in a single molecule. biocompare.comazolifesciences.com

Exploring 5-Methoxycarbonylmethyluridine and its Modifying Enzymes as Potential Therapeutic Targets

The growing body of evidence linking aberrant tRNA modifications to human diseases has opened up new avenues for therapeutic intervention. nih.govnih.govgcu.ac.uk Deficiencies in tRNA modifications, including those involving the mcm5U pathway, are implicated in a variety of pathological conditions, such as neurological disorders, mitochondrial diseases, and cancer. nih.govgcu.ac.uk This suggests that the enzymes responsible for these modifications could serve as novel therapeutic targets.

For instance, since the lack of mcm5U can lead to proteotoxic stress and is associated with neurodevelopmental defects, targeting the enzymes in this pathway could offer a strategy for managing these conditions. targetmol.comnih.gov Furthermore, some purine (B94841) nucleoside analogues, which can interfere with nucleic acid metabolism, have demonstrated antitumor activity, suggesting that targeting nucleotide modification pathways could be a viable approach in cancer therapy. medchemexpress.commedchemexpress.com

Future research should focus on identifying and developing small molecules or other therapeutic modalities that can modulate the activity of mcm5U-modifying enzymes. High-throughput screening of chemical libraries could lead to the discovery of novel compounds that can either enhance or inhibit the function of these enzymes, providing a new toolkit for treating diseases associated with dysregulated tRNA modification. oup.com

Q & A

Q. What is the biological role of mcm5U in tRNA function, and how does it influence translation accuracy?

mcm5U is a wobble uridine modification at position 34 (U34) in tRNA, critical for codon-anticodon interactions. It enhances translation fidelity by stabilizing base pairing with adenosine- and guanosine-ending codons. Methodologically, ribosome profiling and disome sequencing can map translational errors in mcm5U-deficient cells . Comparative studies using tRNA modification-deficient yeast or mammalian models (e.g., ELP3 or ALKBH8 knockouts) reveal altered ribosomal stalling patterns .

Q. What experimental methods are recommended for detecting and quantifying mcm5U in RNA samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mcm5U levels in hydrolyzed RNA . For positional mapping, reverse transcription-based assays (e.g., tRNA-seq with modification-sensitive reverse transcriptases) or direct RNA sequencing via Oxford Nanopore technology can localize mcm5U in tRNA .

Q. Which enzymes are directly involved in mcm5U biosynthesis, and how are their activities validated?

mcm5U biosynthesis requires a two-step enzymatic process:

  • Step 1 : Hydroxylation of 5-carboxymethyluridine (cm5U) by the AlkB domain of ALKBH8 .
  • Step 2 : Methylation by the SAM-dependent methyltransferase domain of ALKBH8 to form mcm5U . Enzyme activity is validated using in vitro assays with recombinant proteins and synthetic cm5U substrates, followed by LC-MS to confirm product formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in mcm5U’s role in cancer progression?

While mcm5U dysregulation correlates with tumor proliferation (e.g., via stress adaptation in cancer cells ), conflicting studies suggest protective roles in DNA damage response. To address this, employ isoform-specific knockdowns (e.g., targeting ALKBH8 vs. ELP3) in cancer models and analyze phenotypic outcomes using RNA-seq and proteomics. Context-dependent effects may arise from tissue-specific tRNA expression or selenoprotein regulation .

Q. What are the key challenges in chemically synthesizing mcm5U, and how are they addressed?

Synthesis challenges include:

  • Selective oxidation : SeO2-mediated oxidation of 5-(bis(ethoxycarbonyl)methyl)-uridine derivatives requires precise control to avoid overoxidation .
  • Protection strategies : Acetyl or benzoyl groups protect hydroxyls during synthesis, with deprotection steps optimized via pH-controlled hydrolysis . Validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What structural biology techniques elucidate mcm5U-modified tRNA interactions with ribosomes?

Cryo-electron microscopy (cryo-EM) resolves ribosome-tRNA complexes to visualize how mcm5U stabilizes codon-anticodon pairing. X-ray crystallography of tRNA-ribosome complexes provides atomic-level details of modified nucleoside interactions . Comparative studies with unmodified tRNA controls are critical .

Q. How can CRISPR-Cas9 models clarify mcm5U’s role in stress adaptation?

Generate ALKBH8 or ELP3 knockout cell lines and subject them to oxidative or hypoxic stress. Assess survival via viability assays and monitor stress-response pathways (e.g., HIF-1α or NRF2) using western blotting. tRNA modification profiling under stress conditions links mcm5U levels to translational reprogramming .

Q. Why do mcm5U isoforms (e.g., mcm5U vs. mcm5Um) differentially regulate selenoprotein expression?

The 2′-O-methylated isoform (mcm5Um) enhances selenocysteine incorporation during stress by promoting SECIS element recognition. Methodologically, isoform-specific quantification via LC-MS/MS and siRNA-mediated knockdown of methyltransferases (e.g., TRMT10C) can dissect their roles .

Q. What computational approaches model mcm5U-enzyme interactions for drug discovery?

Molecular dynamics simulations of ALKBH8’s AlkB domain with cm5U substrates identify catalytic residues. Docking studies screen small-molecule inhibitors targeting the methyltransferase domain. In silico predictions are validated via mutagenesis and enzymatic assays .

Q. How does mcm5U conservation across species inform evolutionary studies of translation machinery?

Comparative genomics of tRNA modification enzymes (e.g., ALKBH8 homologs in yeast, plants, and mammals) reveals conserved catalytic domains. Phylogenetic analysis coupled with functional complementation assays in knockout models (e.g., human ALKBH8 in Arabidopsis) tests cross-species activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.